molecular formula C6H4N2O3 B13877031 2-Oxo-2-pyrazin-2-ylacetic acid

2-Oxo-2-pyrazin-2-ylacetic acid

Cat. No.: B13877031
M. Wt: 152.11 g/mol
InChI Key: DLJPEZUPJAMMQA-UHFFFAOYSA-N
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Description

2-Oxo-2-pyrazin-2-ylacetic acid is an organic compound with a molecular formula of C6H4N2O3 It is a derivative of pyrazine and contains both a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-pyrazin-2-ylacetic acid typically involves the reaction of pyrazine-2-carboxylic acid with an oxidizing agent. One common method includes the use of potassium permanganate (KMnO4) in an acidic medium to oxidize pyrazine-2-carboxylic acid to this compound. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-pyrazin-2-ylacetic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of pyrazine-2,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 2-hydroxy-2-pyrazin-2-ylacetic acid.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Pyrazine-2,3-dicarboxylic acid.

    Reduction: 2-Hydroxy-2-pyrazin-2-ylacetic acid.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

2-Oxo-2-pyrazin-2-ylacetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-2-pyrazin-2-ylacetic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid: A precursor in the synthesis of 2-Oxo-2-pyrazin-2-ylacetic acid.

    Pyrazine-2,3-dicarboxylic acid: An oxidation product of this compound.

    2-Hydroxy-2-pyrazin-2-ylacetic acid: A reduction product of this compound.

Uniqueness

This compound is unique due to its dual functional groups (carboxylic acid and ketone), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C6H4N2O3

Molecular Weight

152.11 g/mol

IUPAC Name

2-oxo-2-pyrazin-2-ylacetic acid

InChI

InChI=1S/C6H4N2O3/c9-5(6(10)11)4-3-7-1-2-8-4/h1-3H,(H,10,11)

InChI Key

DLJPEZUPJAMMQA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)C(=O)O

Origin of Product

United States

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